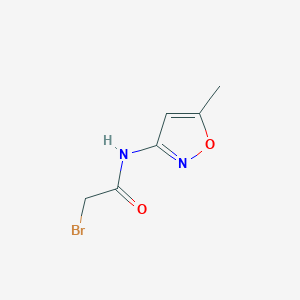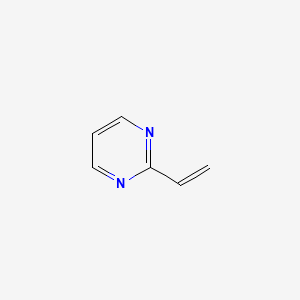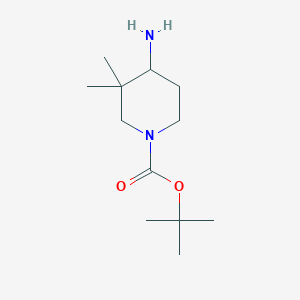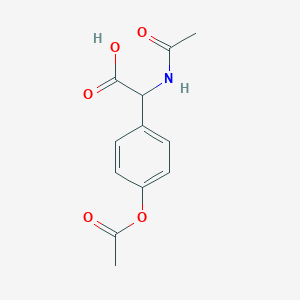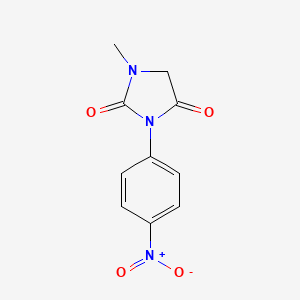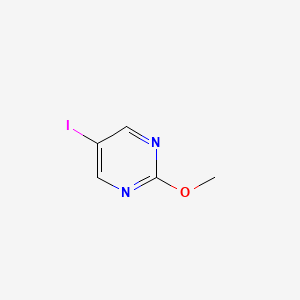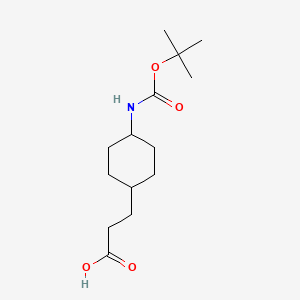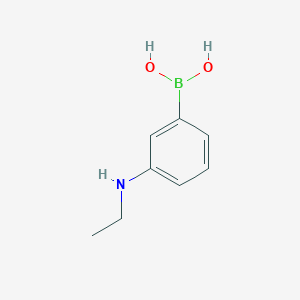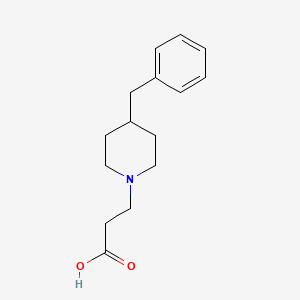
3-(4-Benzyl-piperidin-1-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-Benzyl-piperidin-1-yl)-propionic acid" is a structural motif found in various pharmacologically active molecules. It is a part of several compounds that have been synthesized and evaluated for their potential therapeutic effects, including antiallergic, cytotoxic, anti-acetylcholinesterase, neuroleptic, antimicrobial, and antidepressant activities. The benzyl-piperidine moiety is a common structural feature that is often modified to explore structure-activity relationships and improve the selectivity and potency of the compounds for their respective targets .
Synthesis Analysis
The synthesis of compounds containing the "3-(4-Benzyl-piperidin-1-yl)-propionic acid" motif involves various chemical reactions, including alkylation, sulfonation, and cyclization. For instance, compound 33, which showed strong antiallergic effects, was synthesized by combining zwitterionization with the introduction of a pyridine component, leading to increased hydrophilicity and reduced CNS penetration . In another study, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was achieved by substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide, which significantly enhanced anti-acetylcholinesterase activity .
Molecular Structure Analysis
The molecular structure of compounds containing the "3-(4-Benzyl-piperidin-1-yl)-propionic acid" motif is crucial for their biological activity. For example, the introduction of a pyridine component in antiallergic agents , or the replacement of the 2-isoindoline moiety with an indanone moiety in anti-AChE inhibitors , can significantly affect their potency and selectivity. The structural modifications often aim to improve the interaction of the compounds with their biological targets, such as enzymes or receptors.
Chemical Reactions Analysis
The chemical reactivity of the "3-(4-Benzyl-piperidin-1-yl)-propionic acid" motif is influenced by the presence of functional groups that can undergo various chemical transformations. For instance, the synthesis of (E)-1-benzyl-3-(1-iodoethylidene)piperidine involved nucleophile-promoted alkyne-iminium ion cyclizations . The ability to undergo such reactions allows for the creation of diverse derivatives with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the "3-(4-Benzyl-piperidin-1-yl)-propionic acid" motif are determined by their molecular structure. These properties include hydrophilicity, which affects the compound's ability to penetrate the CNS , and the basicity of the nitrogen atom in the piperidine ring, which is important for anti-AChE activity . The modifications in the structure are often aimed at optimizing these properties to enhance the compound's efficacy and reduce side effects.
Applications De Recherche Scientifique
Adduct Formation with Triphenyltin Chloride
3-(Piperidin-1-yl)propionic acid forms adducts with triphenyltin chloride, showcasing its potential in complex formation and molecular interaction studies. The acidic hydrogen atom of 3-(Piperidin-1-yl)propionic acid is transferred to the imine nitrogen atom, forming an N—H⋯O intramolecular hydrogen bond, which may have implications in crystallography and molecular design (Yan & Khoo, 2005).
Synthesis of Antidepressants
Novel 1‐aryl‐3‐[(4‐benzyl)piperidine‐1‐yl]propane derivatives, structurally related to 3-(4-Benzyl-piperidin-1-yl)-propionic acid, have been synthesized and evaluated as antidepressants. These compounds demonstrated significant antidepressant-like effects in a mouse model, indicating the potential of 3-(4-Benzyl-piperidin-1-yl)-propionic acid derivatives in psychiatric drug development (Köksal & Bilge, 2007).
Local Anesthetic Applications
Alkynylpiperidine derivatives, which are structurally related to 3-(4-Benzyl-piperidin-1-yl)-propionic acid, have been studied for their local anesthetic properties. The nature of the acyl moiety and the substituent on the piperidine ring significantly influences anesthetic activity, suggesting a potential research area for 3-(4-Benzyl-piperidin-1-yl)-propionic acid derivatives in developing new local anesthetics (Zhumakova et al., 2021).
Antimicrobial Activity Against Pathogens
Derivatives of piperidin-4-yl propyl piperidine, related to 3-(4-Benzyl-piperidin-1-yl)-propionic acid, have been synthesized and shown significant antimicrobial activities against various bacterial and fungal pathogens. This suggests the potential of 3-(4-Benzyl-piperidin-1-yl)-propionic acid derivatives in developing new antimicrobial agents (Vinaya et al., 2009).
Propriétés
IUPAC Name |
3-(4-benzylpiperidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-15(18)8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMUQTABMZRAAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

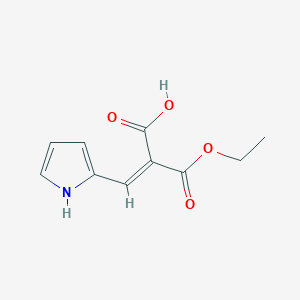
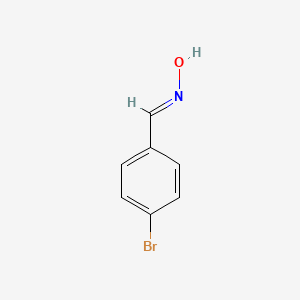
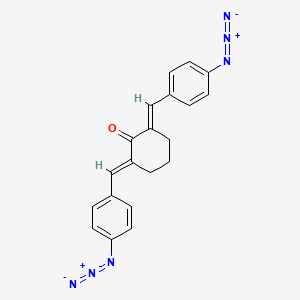
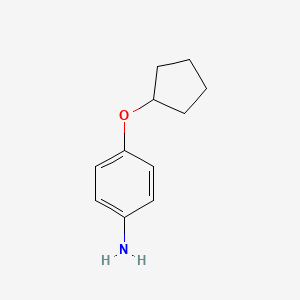
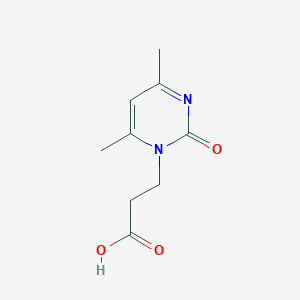
![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)
